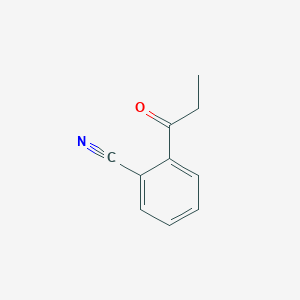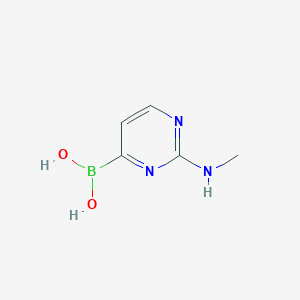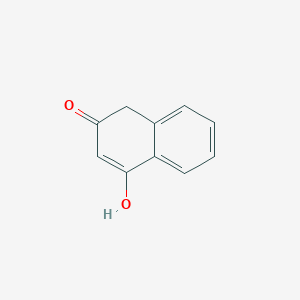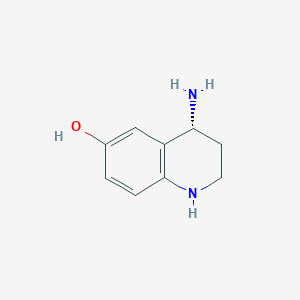
(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is a chiral organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an amino group at the 4th position and a hydroxyl group at the 6th position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 4-nitroquinoline, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-amino-1,2,3,4-tetrahydroquinolin-6-one.
Reduction: Formation of 4-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of substituted tetrahydroquinolines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes and receptors.
Medicine
In medicine, ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular pathways. These interactions can lead to changes in cellular function and signaling, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Lacks the tetrahydro structure and hydroxyl group.
6-Hydroxyquinoline: Lacks the amino group and tetrahydro structure.
Tetrahydroquinoline: Lacks both the amino and hydroxyl groups.
Uniqueness
®-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydroquinoline ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4R)-4-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1 |
InChI Key |
MEGQELBITWKNRR-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC2=C([C@@H]1N)C=C(C=C2)O |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)

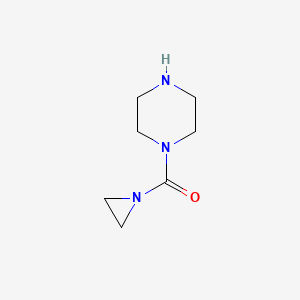


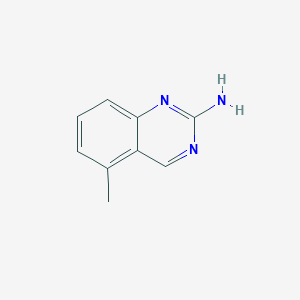

![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
